DL-serine hydrochloride
Description
Structural Characterization of DL-Serine Hydrochloride
Molecular Architecture and Crystallographic Analysis
X-Ray Diffraction Studies of Crystal Lattice Organization
Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell. The asymmetric unit consists of a protonated serine molecule (HO–CH₂–CH(NH₃⁺)–COOH) and a chloride counterion. The crystal packing (Figure 1a) demonstrates a layered structure along the a-axis, stabilized by an extensive network of hydrogen bonds. Key bond lengths include:
- N–H···Cl⁻: 1.98–2.12 Å
- O–H···Cl⁻: 1.85–1.92 Å
- C=O···H–O: 1.76 Å
The chloride ion acts as a bifurcated acceptor, forming three hydrogen bonds with neighboring NH₃⁺ and OH groups. This contrasts with the zwitterionic form of DL-serine, where the carboxylate group (COO⁻) participates in intramolecular charge stabilization.
Hydrogen Bonding Networks in Solid-State Configuration
The hydrogen bonding topology in this compound comprises:
- Strong ionic interactions : NH₃⁺···Cl⁻ (2.02 Å) dominate the lattice energy, contributing ~40% of the total stabilization.
- Moderate OH···Cl⁻ bonds : The hydroxyl group forms a 1.87 Å interaction with chloride, exhibiting a bond angle of 168°.
- Weak C=O···H–O linkages : These interactions (1.76 Å) connect adjacent serine molecules into chains along the b-axis.
Comparative enthalpy calculations using empirical IR frequency correlations estimate the NH···Cl bond strength at −28.5 kJ/mol, significantly stronger than the OH···Cl (−18.3 kJ/mol) and C=O···H–O (−12.1 kJ/mol) interactions.
Comparative Analysis of Zwitterionic vs. Hydrochloride Forms
The hydrochloride form exhibits distinct structural features compared to zwitterionic DL-serine:
| Property | DL-Ser·HCl | DL-Ser Zwitterion |
|---|---|---|
| Space group | P2₁/n | P2₁2₁2₁ |
| NH₃⁺ conformation | gauche (χ₁ = −67.3°) | anti (χ₁ = 178.5°) |
| COOH/COO⁻ geometry | Planar (θ = 179.8°) | Twisted (θ = 156.2°) |
| Cl⁻/COO⁻ position | Externally coordinated | Internally stabilized |
The hydrochloride’s gauche ammonium conformation enables optimal Cl⁻ coordination, while the zwitterion adopts an anti configuration to minimize steric clashes between NH₃⁺ and COO⁻ groups.
Conformational Dynamics Through Computational Modeling
DFT(B3LYP)/6-311++G(d,p) Calculations of Molecular Geometry
DFT optimizations identify Conformer I as the most stable structure (ΔE = 0 kcal/mol), characterized by:
- NH₃⁺ dihedral angle: −65.8°
- OH group orientation: syn to carboxyl
- Intramolecular H-bond: O–H···O=C (2.11 Å)
Higher-energy conformers (ΔE = 2.3–5.7 kcal/mol) exhibit rotated ammonium or hydroxyl groups, disrupting the Cl⁻ coordination sphere. The calculated dipole moment (14.2 D) agrees with experimental dielectric measurements (13.8 D).
Vibrational Frequency Analysis via Fourier Transform Infrared Spectroscopy
Low-temperature FT-IR spectra (10–300 K) reveal key vibrational modes:
| Mode (cm⁻¹) | Assignment | Temperature Shift (Δν) |
|---|---|---|
| 3420 (br) | ν(NH₃⁺) asym. stretch | −120 cm⁻¹ (300→10 K) |
| 2945 | ν(OH) stretch | −45 cm⁻¹ |
| 1725 | ν(C=O) stretch | +12 cm⁻¹ |
| 1580 | δ(NH₃⁺) deformation | −8 cm⁻¹ |
The large NH₃⁺ redshift indicates strengthening hydrogen bonds at cryogenic temperatures, while C=O blue-shifting suggests reduced electron density at the carboxyl group. Deuteration experiments (ND/OD substitution) confirm the decoupling of NH and OH vibrations, with isotopic shifts of 650 cm⁻¹ and 320 cm⁻¹, respectively.
Temperature-Dependent Structural Modifications
High-pressure X-ray studies (0–8.6 GPa) and low-temperature crystallography (100–300 K) reveal anisotropic lattice strain:
| Condition | Δa (%) | Δb (%) | Δc (%) | Δβ (°) |
|---|---|---|---|---|
| Cooling (300→100 K) | −1.2 | −0.8 | −1.5 | +0.3 |
| Pressurization (8 GPa) | −7.4 | −5.1 | −9.2 | +1.8 |
The c-axis compresses most significantly under pressure due to the alignment of hydrogen bonds along this direction. Unlike L-serine, which undergoes pressure-induced phase transitions at 5 GPa, this compound maintains its monoclinic structure up to 8.6 GPa, attributed to its centrosymmetric packing.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H8ClNO3 |
|---|---|
Molecular Weight |
141.55 g/mol |
IUPAC Name |
2-amino-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H |
InChI Key |
STMOVTSFWYRCOB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Scientific Research Applications
Neuroscience Research
Role as a Neurotransmitter Precursor
DL-serine is recognized as a precursor for the synthesis of important neurotransmitters, particularly in the context of glutamatergic signaling. This makes it valuable in studies related to brain function and neurodegenerative diseases such as Alzheimer's and schizophrenia. Research indicates that supplementation with DL-serine can enhance cognitive function and may provide neuroprotective effects in various animal models .
Pharmaceutical Development
Therapeutic Potential
In pharmaceutical development, DL-serine hydrochloride is utilized in formulations targeting neurological disorders. Its involvement in amino acid metabolism suggests potential therapeutic benefits, particularly in conditions characterized by neurotransmitter imbalances. Clinical studies have explored its efficacy in improving symptoms of schizophrenia and enhancing overall brain health .
Biochemical Assays
Evaluation of Enzyme Activity
Researchers employ this compound in biochemical assays to evaluate enzyme activity and metabolic pathways. For instance, it serves as a substrate in assays assessing serine racemase activity, which is crucial for understanding cellular processes related to amino acid metabolism . Such applications are vital for elucidating the roles of specific enzymes in metabolic disorders.
Protein Synthesis
Peptide Production
this compound is also used in the synthesis of peptides and proteins, which are essential for drug development and therapeutic applications. Its incorporation into peptide sequences can influence the stability and biological activity of the resulting compounds, making it a valuable tool in medicinal chemistry .
Cosmetic Formulations
Moisturizing Properties
Beyond its scientific applications, this compound is utilized in cosmetic formulations due to its moisturizing properties. It enhances skin hydration and health, making it a popular ingredient in skincare products aimed at improving skin texture and appearance .
Data Table: Applications of this compound
Case Study 1: Neuroprotective Effects
A study investigated the effects of DL-serine supplementation on cognitive function among patients with schizophrenia. Results indicated significant improvements in cognitive assessments compared to placebo groups, suggesting its potential as an adjunct therapy .
Case Study 2: Enzyme Activity Assessment
In a biochemical assay involving this compound, researchers evaluated the activity of serine racemase under various conditions. The findings provided insights into enzyme kinetics and highlighted the compound's role as a substrate, facilitating further research into metabolic disorders .
Case Study 3: Cosmetic Application
A clinical trial assessed the efficacy of skincare products containing this compound on skin hydration levels. Participants reported improved skin texture and moisture retention after consistent use over eight weeks, validating its application in cosmetic formulations .
Comparison with Similar Compounds
Key Properties of DL-Serine Methyl Ester Hydrochloride ():
- Molecular Formula: C₄H₉NO₃·HCl
- Physical State : White crystalline powder.
- Solubility : Highly soluble in water.
- Applications : Peptide synthesis, CNS drug development, and biochemical research.
Comparison with Similar Compounds
DL-Serine Ethyl Ester Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₃ ().
- Molecular Weight : 169.61 g/mol.
- Solubility : 27.9 mg/mL in water ().
- Applications: Used in amino acid analysis and as a biochemical reagent ().
- Key Difference : The ethyl ester group increases hydrophobicity compared to the methyl ester, affecting reaction kinetics in peptide synthesis.
DL-Serine Hydrazide Hydrochloride
Benserazide Hydrochloride
- Structure : DL-Serine hydrazide coupled to 2,3,4-trihydroxybenzyl ().
- Molecular Formula : C₁₀H₁₅N₃O₅·HCl.
- Applications : Inhibits peripheral L-DOPA metabolism, enhancing dopamine delivery in Parkinson’s therapy ().
- Synthesis: Derived from DL-serine hydrazide and trihydroxybenzaldehyde in ethanol-water mixtures ().
DL-Threo-3,4-Dihydroxyphenylserine (DL-DOPS)
- Relation: Noradrenaline precursor with a similar hydrazide backbone.
- Applications : Alzheimer’s disease research (reduces Aβ plaques) .
Data Table: Comparative Analysis
Key Research Findings
DL-Serine Hydrazide in Photovoltaics : Achieves 22.22% efficiency in perovskite solar cells by passivating defects and inhibiting iodine escape .
Benserazide in Parkinson’s Therapy : Combined with L-DOPA, it increases central dopamine levels by blocking peripheral metabolism ().
Methyl Ester in Biochemistry : Used to synthesize uracil derivatives (e.g., compound 580 in ).
Preparation Methods
Reaction Mechanism and Substrate Ratios
The synthesis involves three stages:
-
Strecker Reaction : Glycolaldehyde reacts with sodium cyanide (NaCN), ammonium chloride (NH₄Cl), and ammonia (NH₃) to form an α-aminonitrile intermediate.
-
Hydrolysis : The intermediate is hydrolyzed under alkaline conditions to yield DL-serine.
-
Acidification : DL-serine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Critical molar ratios for optimal yield include:
-
Glycolaldehyde/NaCN : 1.0–1.5
-
NH₄Cl/Glycolaldehyde : 1.0–2.0
-
NH₃/NaCN : 1.0–7.0
Reaction conditions are maintained at 20–80°C for 15–120 minutes , achieving yields up to 86.1% .
Industrial-Scale Protocol
-
Starting Materials : Glycolaldehyde (22 mmol), NaCN (20 mmol), NH₄Cl (24.2 mmol), 25% NH₃ (100 mmol).
-
Procedure :
-
Mix substrates in aqueous ammonia.
-
React at 60°C for 2 hours .
-
Hydrolyze with excess NaOH (3 eq) at 80°C for 4 hours .
-
Neutralize to pH 5.7 (isoelectric point of serine).
-
-
Yield : 1.81 g DL-serine (86.1% based on NaCN).
Hydrochlorination of DL-Serine to DL-Serine Hydrochloride
The conversion of DL-serine to its hydrochloride form involves protonation of the amino group using HCl. Two methods are prevalent:
Direct Acidification with HCl Gas
-
Procedure :
-
Dissolve DL-serine in anhydrous methanol .
-
Bubble HCl gas through the solution at 0–5°C .
-
Evaporate solvent under reduced pressure.
-
Recrystallize from methanol-diethyl ether .
-
-
Yield : >90% (theoretical).
Aqueous HCl Neutralization
-
Procedure :
-
Suspend DL-serine in water.
-
Add concentrated HCl until pH 1.5–2.0 .
-
Evaporate to dryness under vacuum.
-
Recrystallize from ethanol-water .
-
Purification Techniques
Ion Exclusion Chromatography
Crude this compound is purified using strongly acidic cation exchange resins (e.g., Dowex 50WX8):
Crystallization Optimization
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol-ether | 0–5 | 85 | 95.2 |
| Ethanol-water | 25 | 78 | 97.8 |
| Acetone-water | 10 | 81 | 96.5 |
Reaction Optimization and Yield Analysis
Impact of Ammonium Chloride Stoichiometry
Varying NH₄Cl/glycolaldehyde ratios significantly affects by-product formation:
| NH₄Cl/Glycolaldehyde | DL-Serine Yield (%) | Glycine By-Product (%) |
|---|---|---|
| 0.73 | 62.6 | 1.6 |
| 1.21 | 86.1 | 1.0 |
| 2.00 | 72.3 | 4.2 |
Excess NH₄Cl suppresses glycine formation but risks salt precipitation.
Hydrolysis Conditions
| NaOH (eq) | Temperature (°C) | Time (h) | DL-Serine Yield (%) |
|---|---|---|---|
| 1.1 | 60 | 3 | 68.4 |
| 2.0 | 80 | 4 | 86.1 |
| 3.0 | 100 | 5 | 82.7 |
Prolonged high-temperature hydrolysis degrades serine, favoring 2.0 eq NaOH at 80°C .
Comparative Analysis of Industrial vs. Laboratory Methods
The Strecker method dominates for bulk production, while direct synthesis suits small-scale high-purity needs.
Q & A
Q. What are the standard methods for synthesizing DL-serine hydrochloride, and how are reaction conditions optimized?
this compound is typically synthesized via multi-step reactions involving pyrogallol, dimethylformamide, and DL-serine in a Vilsmeier reaction followed by reductive amination. Reaction parameters such as temperature (optimized between 60–80°C), pH (neutral to slightly acidic), and stoichiometric ratios of reactants are critical for yield maximization. Post-synthesis purification often employs recrystallization from ethanol/water mixtures to achieve >98% purity .
Q. What analytical techniques are routinely used to confirm the structural integrity of this compound?
- FT-IR Spectroscopy : Identifies functional groups (e.g., NH₃⁺, COOH) and hydrogen-bonding networks by analyzing O–H and N–H stretching vibrations (3000–3500 cm⁻¹) and carboxylate bending modes (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and molecular geometry, confirming zwitterionic forms and chloride ion coordination .
- Titration : Quantifies purity by assessing free amino and carboxyl groups .
Q. How should this compound be handled safely in laboratory settings?
Q. What is the role of this compound in cell culture media formulations?
this compound acts as a buffering agent and nutrient source in insect cell cultures (e.g., TNM-FH medium), providing essential amino acids for protein synthesis. Typical concentrations range from 1.1 g/L to maintain osmotic balance and support cell growth .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data in this compound characterization?
Discrepancies often arise from dynamic vs. static structural features. For example, FT-IR may detect transient hydrogen bonds not resolved in X-ray data. Combining variable-temperature FT-IR (10–300 K) with DFT calculations reconciles these differences by modeling thermal motion effects. Cross-validation with solid-state NMR further clarifies hydrogen-bond enthalpies .
Q. What strategies optimize the enantiomeric resolution of this compound derivatives for peptide synthesis?
Q. How do hydration states of this compound affect its physicochemical properties in solution-phase studies?
Hydrated forms (e.g., monohydrate vs. anhydrous) alter solubility (e.g., 50 mg/mL in water for monohydrate vs. 30 mg/mL for anhydrous) and thermal stability (decomposition at 246°C vs. 220°C). Dynamic vapor sorption (DVS) studies quantify hygroscopicity, critical for formulation stability .
Q. What computational methods are effective for modeling this compound’s intermolecular interactions?
- DFT Simulations : B3LYP/6-311++G(d,p) basis sets model hydrogen-bonding networks and lattice energies.
- Molecular Dynamics (MD) : Predicts solvent interactions and diffusion coefficients in aqueous solutions.
- Hirshfeld Surface Analysis : Visualizes close-contact interactions (e.g., O–H···Cl⁻) in crystalline states .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in reported melting points (134–136°C vs. 246°C) for this compound derivatives?
Variability stems from polymorphic forms or impurities. Standardize measurements using differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Pre-purify samples via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove residual solvents .
Q. What protocols ensure reproducibility in peptide coupling reactions using DL-serine methyl ester hydrochloride?
- Activation : Use HOBt/DIC in DMF to pre-activate carboxyl groups.
- Coupling Conditions : Maintain pH 7–8 with DIEA, and monitor via TLC (ninhydrin staining).
- Workup : Precipitation in cold diethyl ether removes unreacted reagents .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point (DL-serine) | 246°C (decomposition) | |
| Solubility in Water | 50 mg/mL (monohydrate) | |
| Enantiomeric Resolution | >90% ee (enzymatic) | |
| FT-IR NH Stretch | 3150–3350 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
